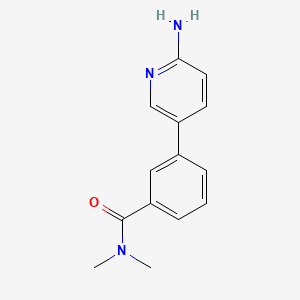

3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-4-10(8-11)12-6-7-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMUWEOJLSQVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718564 | |

| Record name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314988-25-4 | |

| Record name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide: Synthesis, Characterization, and Medicinal Chemistry Potential

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide. Designed for researchers and professionals in drug development, this document details the molecule's physicochemical properties, outlines a robust and logical synthetic strategy via Suzuki-Miyaura cross-coupling, and describes the necessary analytical techniques for its characterization. Furthermore, we delve into the medicinal chemistry perspective, highlighting the compound's potential as a versatile scaffold for targeted library development based on its key structural motifs. The protocols and insights herein are grounded in established chemical principles to ensure reliability and reproducibility in a research setting.

Molecular Overview and Physicochemical Properties

3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a bi-aryl molecule composed of a 2-aminopyridine ring linked to an N,N-dimethylbenzamide moiety. This structure incorporates several features of high interest in medicinal chemistry, including a hydrogen bond-donating amino group, a hydrogen bond-accepting amide carbonyl, and two aromatic systems capable of engaging in various non-covalent interactions.

Caption: Retrosynthetic analysis via Suzuki-Miyaura disconnection.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system. Successful synthesis and characterization of the precursors are critical checkpoints before proceeding to the final coupling step.

Synthesis of Precursor 1: 3-Bromo-N,N-dimethylbenzamide

This precursor is synthesized from commercially available 3-bromobenzoic acid. The key is the activation of the carboxylic acid to facilitate amidation.

-

Acid Chloride Formation (Activation):

-

To a solution of 3-bromobenzoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Causality: Oxalyl chloride, with DMF as a catalyst, is a highly effective reagent for converting carboxylic acids into more reactive acid chlorides. This intermediate is essential for the subsequent amidation.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch).

-

-

Amidation:

-

In a separate flask, prepare a solution of dimethylamine (2.5 eq, typically as a 2M solution in THF or as an aqueous solution) in DCM, and cool to 0 °C.

-

Slowly add the crude acid chloride solution from the previous step to the dimethylamine solution.

-

Causality: The highly electrophilic acid chloride reacts readily with the nucleophilic dimethylamine. Using an excess of the amine ensures complete reaction and neutralizes the HCl byproduct.

-

Stir for 1 hour at 0 °C, then allow to warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-bromo-N,N-dimethylbenzamide as a solid.

-

Final Step: Suzuki-Miyaura Cross-Coupling

This protocol couples the two key fragments to yield the final product.

Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.

-

Reaction Setup:

-

To a reaction vessel, add 3-bromo-N,N-dimethylbenzamide (1.0 eq), (6-aminopyridin-3-yl)boronic acid pinacol ester (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

-

Causality: The boronic ester is a stable, easily handled source of the pyridine nucleophile. The palladium catalyst is the core of the catalytic cycle, facilitating the C-C bond formation. The inorganic base is crucial for the transmetalation step, activating the boronate complex.

-

-

Execution:

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., using a DCM/methanol gradient) to afford the pure 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide.

-

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

Table 2: Expected Analytical Data

| Technique | Expected Result |

|---|---|

| ¹H NMR | - A singlet integrating to 6H around δ 2.9-3.1 ppm (N(CH₃)₂).- Aromatic signals corresponding to the 4 protons on the benzamide ring and the 3 protons on the pyridine ring.- A broad singlet for the -NH₂ protons. |

| ¹³C NMR | - Two distinct signals for the N-methyl carbons.- A signal for the amide carbonyl carbon (~170 ppm).- A set of signals in the aromatic region (110-160 ppm) corresponding to the 11 aromatic carbons. |

| High-Res MS | Calculated exact mass for [M+H]⁺ (C₁₄H₁₆N₃O⁺) should match the observed mass within ± 5 ppm. |

| HPLC | A single major peak with >95% purity when monitored at two different wavelengths (e.g., 254 nm and 280 nm). |

Medicinal Chemistry Perspective and Biological Context

While the specific biological activity of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide is not widely reported, its structure contains well-known pharmacophores that make it an attractive starting point for drug discovery campaigns. Benzamide-containing molecules have demonstrated a wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. [1][2][3]Similarly, the aminopyridine motif is a cornerstone of many kinase inhibitors and other targeted therapies.

Caption: Key pharmacophoric features of the molecular scaffold.

-

Hydrogen Bond Donor: The primary amine on the pyridine ring is a strong hydrogen bond donor, crucial for anchoring the molecule in a protein's binding site.

-

Hydrogen Bond Acceptor: The amide carbonyl oxygen is a strong hydrogen bond acceptor.

-

Aromatic Systems: The two rings can participate in π-π stacking or hydrophobic interactions.

-

Vector for Diversification: The N,N-dimethyl group can be modified to explore different pockets of a target protein, while substitutions on either aromatic ring can be used to modulate potency, selectivity, and pharmacokinetic properties.

This compound serves as an excellent scaffold for building a focused library of analogues for screening against various targets, particularly protein kinases, where such bi-aryl motifs are prevalent.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with standard laboratory precautions. Based on the constituent parts, certain hazards can be anticipated.

-

N,N-dimethylbenzamide: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. [4][5]* Aminopyridines: Generally considered toxic and should be handled with care.

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

References

Sources

Navigating the Frontier: A Technical Guide to the Investigational Compound 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (CAS 1314988-25-4)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the landscape of modern drug discovery, countless molecules hold latent potential, awaiting rigorous scientific inquiry to unlock their therapeutic value. 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (CAS No. 1314988-25-4) is one such entity. As of the current date, this compound remains largely uncharacterized in peer-reviewed literature, presenting a unique opportunity for novel investigation. This guide, therefore, deviates from a retrospective summary of established data. Instead, it serves as a forward-looking technical roadmap, synthesizing field-proven insights and established methodologies to empower researchers in their exploration of this promising, yet enigmatic, molecule. We will proceed by grounding our hypotheses in the well-documented pharmacology of the broader aminopyridine class, providing a robust framework for its systematic evaluation.

Core Compound Analysis and Physicochemical Properties

The foundational step in evaluating any new chemical entity is the thorough characterization of its fundamental properties. 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a distinct molecule featuring a 6-aminopyridine core linked to an N,N-dimethylbenzamide moiety.[1] The aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, which range from ion channel modulation to enzyme inhibition.[2][3] The N,N-dimethylbenzamide portion can influence solubility, cell permeability, and metabolic stability, making the overall structure intriguing from a drug design perspective.

A comprehensive initial analysis would involve the experimental determination and computational prediction of its key physicochemical parameters. These data are critical for designing relevant biological assays and interpreting their results.

| Property | Value | Significance in Drug Discovery |

| CAS Number | 1314988-25-4 | Unique chemical identifier. |

| Molecular Formula | C₁₄H₁₅N₃O | Determines exact mass and elemental composition.[1] |

| Molecular Weight | 241.29 g/mol | Influences diffusion, transport, and molar calculations.[1] |

| Predicted LogP | To be determined | Indicates lipophilicity; crucial for predicting membrane permeability and solubility. |

| Predicted pKa | To be determined | Identifies ionizable groups (e.g., the aminopyridine nitrogen), affecting solubility and target binding at physiological pH. |

| Aqueous Solubility | To be determined | Critical for formulation, bioavailability, and in vitro assay design. |

| Chemical Purity | ≥98% (Typical) | Essential for ensuring that observed biological effects are attributable to the compound itself. |

| Storage | 2-8°C Refrigerator | Recommended for maintaining compound integrity.[1] |

Proposed Synthetic Strategy: A Suzuki Coupling Approach

While specific synthesis routes for this exact molecule are not detailed in the available literature, a logical and efficient pathway can be proposed based on established palladium-catalyzed cross-coupling reactions—a cornerstone of modern medicinal chemistry. A Suzuki-Miyaura coupling provides a robust and high-yield method for forming the critical carbon-carbon bond between the pyridine and benzene rings.

Experimental Protocol: Proposed Synthesis

-

Reactant Preparation: To an oven-dried flask, add 5-bromopyridin-2-amine (1.0 eq), (3-(dimethylcarbamoyl)phenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Suspend the reactants in a suitable solvent system, for example, a 3:1 mixture of dioxane and water. Add a base, such as sodium carbonate (Na₂CO₃) (2.5 eq).

-

Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (typically 80-100°C). Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product using column chromatography on silica gel to yield 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide as the final product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This self-validating protocol includes in-process controls (TLC/LC-MS) and definitive end-product analysis to ensure the synthesis of the correct, high-purity compound.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Investigational Strategy for Biological Activity

The aminopyridine scaffold is a versatile pharmacophore. Aminopyridines are known to interact with a variety of biological targets, including voltage-gated potassium channels and various protein kinases.[1] This provides a logical starting point for a screening campaign to elucidate the mechanism of action of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide.

Hypothesis: Aurora Kinase B Inhibition

Given that certain aminopyridine derivatives have demonstrated antitumor activities by inhibiting key cell cycle regulators, a plausible hypothesis is that this compound may act as an inhibitor of Aurora Kinase B (AURKB). AURKB is a critical serine/threonine kinase that governs chromosome segregation and cytokinesis; its overexpression is a hallmark of many cancers.

Sources

Uncharted Territory: The Enigmatic Mechanism of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

A comprehensive review of available scientific literature and patent databases reveals a notable absence of information regarding the biological target and mechanism of action for the specific compound, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. While the constituent chemical moieties, aminopyridine and benzamide, are present in numerous biologically active molecules, the unique arrangement and substitution pattern of this particular compound renders its pharmacological profile unknown.

This technical guide addresses the current informational void surrounding 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. For researchers, scientists, and drug development professionals investigating this molecule, the path forward necessitates a foundational approach to target identification and mechanism of action elucidation. This document will, therefore, serve as a roadmap for initiating such an investigation, drawing upon established methodologies in pharmacology and chemical biology.

I. Deconstructing the Scaffold: Clues from Related Analogs

While no direct data exists for the target compound, analysis of structurally similar molecules can provide valuable, albeit speculative, starting points for investigation.

-

The Aminopyridine Moiety: The 6-aminopyridin-3-yl group is a common feature in medicinal chemistry. For instance, compounds incorporating this scaffold have been identified as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. A notable example is 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, which acts as a potent MPO inhibitor. This suggests that enzymes could be a potential class of targets.

-

The Benzamide Moiety: Benzamide derivatives are known to interact with a wide array of biological targets. For example, 3-aminobenzamide is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Furthermore, various substituted benzamides have been developed as antagonists for G-protein coupled receptors (GPCRs) like the CCR3 receptor, or as inhibitors of enzymes such as histone deacetylases (HDACs).

-

The N,N-dimethylbenzamide Substitution: This specific substitution is less common in targeted therapeutics but is known for its properties as a hydrotropic agent, capable of increasing the solubility of poorly water-soluble compounds. Its influence on the potential biological activity of the core scaffold is currently undetermined.

II. A Proposed Strategy for Target Identification

Given the lack of a known target, a systematic approach to identifying the molecular binding partner(s) of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is paramount. The following experimental workflow outlines a logical progression for target deconvolution.

A. Phenotypic Screening to Uncover Biological Activity

The initial step involves broad-based phenotypic screening to identify any measurable biological effect of the compound. This approach does not require prior knowledge of the target and can reveal unexpected activities.

-

Cell Viability and Proliferation Assays: A panel of diverse human cancer cell lines should be treated with the compound to assess its impact on cell growth. Assays such as the MTT or CellTiter-Glo® assays can provide quantitative data on cytotoxicity or cytostatic effects.

-

High-Content Imaging: This powerful technique can simultaneously assess multiple cellular parameters, including morphology, cytoskeletal changes, nuclear integrity, and the localization of specific proteins. This can provide clues about the cellular pathways affected by the compound.

-

Reporter Gene Assays: A battery of reporter assays for key signaling pathways (e.g., NF-κB, Wnt/β-catenin, MAPK/ERK, STAT3) can be employed to determine if the compound modulates these pathways.

B. Target Identification Methodologies

Positive hits from phenotypic screens would necessitate the initiation of target identification studies. Several unbiased approaches can be employed:

-

Affinity-Based Methods:

-

Chemical Proteomics: The compound can be immobilized on a solid support (e.g., beads) to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

-

Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cell lysates are treated with the compound followed by digestion with a protease. The stabilized proteins are then identified by mass spectrometry.

-

-

Genetic and Genomic Approaches:

-

CRISPR/Cas9 Screening: Genome-wide CRISPR screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound. This can pinpoint the target protein or critical components of the affected pathway.

-

Transcriptomic Profiling (RNA-Seq): Analyzing changes in gene expression in response to compound treatment can provide insights into the modulated biological processes and signaling pathways.

-

The following diagram illustrates a potential workflow for target identification:

Caption: A generalized workflow for the identification and validation of the biological target of a novel compound.

III. Hypothetical Downstream Signaling and Mechanistic Studies

Once a validated target is identified, the subsequent research will be dictated by the nature of that target. For example:

-

If the target is a kinase: The investigation would focus on identifying the downstream substrates of the kinase and how the compound affects their phosphorylation status. This would involve techniques like Western blotting with phospho-specific antibodies and phosphoproteomics.

-

If the target is a GPCR: The mechanism of action would be explored through assays measuring second messenger levels (e.g., cAMP, Ca2+), receptor internalization, and β-arrestin recruitment.

-

If the target is a nuclear receptor: Studies would focus on the compound's effect on receptor dimerization, DNA binding, and the recruitment of co-activators or co-repressors, leading to changes in target gene expression.

The following diagram presents a hypothetical signaling pathway assuming the target is a novel kinase:

Caption: A hypothetical signaling cascade illustrating the potential inhibitory action of the compound on a novel kinase.

IV. Concluding Remarks

The compound 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide represents a molecule with an uncharacterized biological profile. The journey to understanding its mechanism of action begins with foundational, unbiased screening to uncover its biological activity, followed by rigorous target identification and validation. The methodologies outlined in this guide provide a framework for researchers to systematically unravel the therapeutic potential and molecular intricacies of this novel chemical entity. The path is one of discovery, and the initial steps will be crucial in determining the future trajectory of research into this compound.

References

Due to the lack of specific literature on 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, this section provides references to the methodologies and related compounds discussed in this guide.

- Myeloperoxidase Inhibition by Aminopyridines: Information on MPO inhibitors can be found in various medicinal chemistry journals. A relevant starting point would be to search for literature on aminopyridine-based MPO inhibitors.

- PARP Inhibition by Benzamides: Extensive literature is available on PARP inhibitors.

- Phenotypic Screening: For an overview of phenotypic drug discovery, articles in journals such as Nature Reviews Drug Discovery or Cell Chemical Biology are recommended.

- Chemical Proteomics: Methodologies for chemical proteomics and affinity-based target identification are detailed in specialized journals like Molecular & Cellular Proteomics.

- CRISPR Screening: For protocols and applications of CRISPR/Cas9 screens in drug discovery, resources from institutions like the Broad Institute and publications in journals such as N

An In-Depth Technical Guide to the Biological Targets of 3-(6-Aminopyridin-3-yl)benzamide Derivatives

A Senior Application Scientist's Perspective on a Promising Class of Aurora B Kinase Inhibitors

Disclaimer: This technical guide focuses on the biological targets of the 3-(6-aminopyridin-3-yl)benzamide scaffold. As of the latest literature review, specific biological data for the N,N-dimethylated analog, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, is not publicly available. The information presented herein is based on studies of closely related derivatives and is intended to provide a comprehensive understanding of the likely mechanism of action and biological context for this class of compounds.

Introduction: A Novel Scaffold Targeting a Key Mitotic Regulator

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective activity against critical cancer targets is paramount. The 3-(6-aminopyridin-3-yl)benzamide core structure has emerged as a promising pharmacophore, with derivatives demonstrating significant antitumor activity. This guide provides an in-depth exploration of the primary biological target of this compound class, Aurora B kinase (AURKB), a pivotal regulator of cell division. We will delve into the molecular intricacies of AURKB's function, the mechanistic consequences of its inhibition by these benzamide derivatives, and provide experimentally validated protocols for researchers to investigate these interactions in their own laboratories.

Primary Biological Target: Aurora B Kinase (AURKB)

Aurora B kinase is a serine/threonine kinase that plays an indispensable role in ensuring the fidelity of mitosis. It is a key component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC dynamically localizes to various structures throughout mitosis, including centromeres, kinetochores, the central spindle, and the midbody, to orchestrate critical mitotic events.

Deregulation and overexpression of AURKB are common hallmarks of many human cancers and are often associated with aneuploidy, genomic instability, and poor prognosis. This makes AURKB a compelling therapeutic target for the development of novel anticancer agents.[1]

The AURKB Signaling Pathway and its Interruption by 3-(6-Aminopyridin-3-yl)benzamide Derivatives

The primary mechanism of action for the 3-(6-aminopyridin-3-yl)benzamide class of compounds is the inhibition of AURKB transcription, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.[2]

The signaling pathway can be visualized as follows:

Figure 1: AURKB Signaling and Inhibition. This diagram illustrates the transcriptional regulation of Aurora B kinase and its subsequent role in key mitotic events. 3-(6-Aminopyridin-3-yl)benzamide derivatives inhibit the transcription of the AURKB gene, leading to a downstream cascade resulting in mitotic arrest and apoptosis.

Inhibition of AURKB activity disrupts several critical mitotic processes:

-

Chromosome Condensation and Segregation: AURKB phosphorylates histone H3 at serine 10, a key event for chromatin condensation during prophase. Inhibition of AURKB leads to defects in this process.

-

Kinetochore-Microtubule Attachments: AURKB is crucial for correcting erroneous attachments between kinetochores and spindle microtubules, ensuring proper chromosome alignment at the metaphase plate. Its inhibition leads to chromosome mis-segregation.

-

Cytokinesis: During late mitosis, AURKB relocates to the central spindle and midbody, where it is essential for the completion of cytokinesis.

The disruption of these processes by AURKB inhibition triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3] Ultimately, this sustained mitotic arrest induces programmed cell death, or apoptosis.[1][3]

Pharmacological Profile

While specific quantitative data for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is not available, studies on related AURKB inhibitors provide a framework for understanding the expected pharmacological properties. The table below summarizes key parameters for well-characterized AURKB inhibitors. It is anticipated that derivatives of the 3-(6-aminopyridin-3-yl)benzamide scaffold would exhibit similar potent and selective inhibitory activity against AURKB.

| Inhibitor Name | Target(s) | IC50 (AURKB) | Cell-based Potency (Example) | Reference |

| Barasertib (AZD1152-HQPA) | AURKB | 0.37 nM | >1000-fold selectivity for AURKB over AURKA | [4] |

| ZM447439 | AURKA, AURKB | ~100 nM | Inhibits Histone H3 phosphorylation in cells | [5] |

| GSK1070916 | AURKB, AURKC | 0.38 nM | Induces apoptosis in retinoblastoma cells | [3] |

| SNS-314 | AURKA, AURKB , AURKC | 31 nM | Dose-dependent inhibition of Histone H3 phosphorylation | [4] |

Experimental Workflows for Target Validation and Characterization

To validate and characterize the biological effects of 3-(6-aminopyridin-3-yl)benzamide derivatives, a series of well-established in vitro assays can be employed. The following workflow provides a logical progression from target engagement to cellular outcomes.

Figure 2: Experimental Workflow. A logical flow of experiments to characterize the activity of a putative AURKB inhibitor, starting from biochemical validation to the assessment of cellular consequences.

Detailed Experimental Protocols

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified AURKB.

Principle: This assay measures the phosphorylation of a substrate by recombinant AURKB in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures ADP production.[6]

Protocol:

-

Reagents and Materials:

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add 5 µL of each compound dilution.

-

Add 20 µL of a master mix containing kinase buffer, ATP, and the kinase substrate to each well.

-

To initiate the reaction, add 25 µL of recombinant AURKB to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Objective: To assess the inhibition of AURKB activity in a cellular context by measuring the phosphorylation of its downstream substrate, histone H3.

Principle: Cells are treated with the test compound, and cell lysates are then subjected to SDS-PAGE and immunoblotting to detect the levels of total and phosphorylated histone H3 (Ser10). A decrease in the phospho-histone H3 signal indicates AURKB inhibition.[7]

Protocol:

-

Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24 hours.

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-histone H3 (Ser10) and total histone H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

-

Objective: To determine the effect of the compound on cell cycle progression.

Principle: Cells are treated with the compound, fixed, and stained with a DNA-binding fluorescent dye like propidium iodide (PI). The fluorescence intensity of individual cells is measured by flow cytometry, which is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with the test compound for 24-48 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

-

Fixation and Staining:

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[11]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Objective: To quantify the induction of apoptosis following compound treatment.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).[12]

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with the test compound for the desired duration (e.g., 48 hours).

-

Harvest the cells, including any floating cells, and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[13]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion and Future Directions

The 3-(6-aminopyridin-3-yl)benzamide scaffold represents a promising starting point for the development of novel anticancer therapeutics. The available evidence strongly suggests that derivatives of this class exert their biological effects through the inhibition of Aurora B kinase, a critical regulator of mitosis. This guide has provided a comprehensive overview of the AURKB signaling pathway, the mechanistic consequences of its inhibition, and detailed protocols for researchers to investigate these compounds.

Future research should focus on synthesizing and evaluating the specific 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide compound to confirm its activity against AURKB and to determine its potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in optimizing this scaffold to enhance its therapeutic index. Furthermore, in vivo studies in relevant cancer models will be necessary to translate the promising in vitro findings into potential clinical applications. The systematic approach outlined in this guide provides a robust framework for advancing our understanding and development of this exciting new class of potential anticancer agents.

References

- Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PMC - NIH.

- Aurora Kinase Signaling Pathway.

- Aurora Kinase B Inhibition: A Potential Therapeutic Str

- Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience.

- Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. OUCI.

- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

- Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB p

- Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma. PubMed Central.

- Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific - US.

- Annexin V staining assay protocol for apoptosis. Abcam.

- aurora kinase inhibitors: Topics by Science.gov.

- What are Aurora B inhibitors and how do they work?

- AURKA inhibition induced cell cycle arrest and apoptosis. A)...

- Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC.

- Aurora kinase B - Wikipedia.

- Inhibitor of Aurora Kinase B Induces Differentially Cell Death and Polyploidy via DNA Damage Response Pathways in Neurological Malignancy: Shedding New Light on the Challenge of Resistance to AZD1152-HQPA. PubMed.

- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.

- Aurora B Kinase Assay.

- Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. AACR Journals.

- Western blot protocol. Abcam.

- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.

- Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics? - AACR Journals.

- Induction of p21CIP1 Protein and Cell Cycle Arrest after Inhibition of Aurora B Kinase Is Attributed to Aneuploidy and Reactive Oxygen Species. PMC - NIH.

- The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers.

- Aurora Kinase B Inhibition: A Potential Therapeutic Str

- Role of aurora kinase B in regulating resistance to paclitaxel in breast cancer cells. PMC.

- Assaying cell cycle st

- Annexin V-Dye Apoptosis Assay. G-Biosciences.

- Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.

- Aurora B Inhibitors as Cancer Therapeutics. PMC - PubMed Central.

- Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins. PubMed Central.

- Aurora B Kinase Enzyme System.

- General Western Blot Protocol Overview. Novus Biologicals.

- The Annexin V Apoptosis Assay.

- Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma. PMC - NIH.

- Western Blot Protocols and Recipes. Thermo Fisher Scientific - ES.

Sources

- 1. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest an… [ouci.dntb.gov.ua]

- 3. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. promega.com [promega.com]

- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of aurora kinase B in regulating resistance to paclitaxel in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kumc.edu [kumc.edu]

The Role of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide in DNA Repair: A Technical Guide for Researchers

Introduction: The Critical Imperative of DNA Repair in Genomic Fidelity and Oncology

The integrity of the genome is under constant assault from both endogenous metabolic byproducts and exogenous agents. To counteract this barrage of DNA damage, cells have evolved a sophisticated and interconnected network of DNA repair pathways. The fidelity of these repair mechanisms is paramount to preventing the accumulation of mutations that can drive cellular transformation and tumorigenesis. Consequently, the DNA damage response (DDR) has emerged as a critical focal point in cancer research and therapeutic development. The ability of cancer cells to repair therapeutically induced DNA damage significantly impacts the efficacy of traditional treatments like chemotherapy and radiation.[1] This has spurred the development of targeted therapies aimed at exploiting the inherent DNA repair defects often present in cancer cells.

This guide provides an in-depth technical exploration of the role of a specific class of small molecules, exemplified by 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, in the intricate process of DNA repair. We will delve into the core mechanisms of action, established experimental protocols for characterization, and the therapeutic rationale for their use, particularly through the lens of Poly (ADP-ribose) polymerase (PARP) inhibition and the principle of synthetic lethality.

The Central Role of PARP in Base Excision Repair

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes involving DNA repair, genomic stability, and programmed cell death.[2] PARP1, the most abundant and well-studied member, functions as a molecular sensor for DNA single-strand breaks (SSBs), which are among the most common types of DNA damage.[3] Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other essential DNA repair factors to the site of damage, facilitating the subsequent steps of the Base Excision Repair (BER) pathway.

Visualizing the BER Pathway and PARP's Function

Caption: The role of PARP1 in the Base Excision Repair (BER) pathway.

Synthetic Lethality: A Targeted Therapeutic Strategy

The concept of synthetic lethality provides a powerful framework for developing targeted cancer therapies. It describes a situation where a deficiency in two genes or pathways simultaneously is lethal to a cell, while a defect in either one alone is not. In the context of DNA repair, PARP inhibitors exploit this principle with remarkable efficacy in tumors harboring defects in the Homologous Recombination (HR) pathway.

The HR pathway is a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs), a more severe form of DNA damage.[4] Key proteins in this pathway include BRCA1 and BRCA2.[5][6] In cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is compromised, making them heavily reliant on other repair mechanisms, including the PARP-mediated BER pathway, to maintain genomic stability.[6][7]

Mechanism of Action: From PARP Inhibition to PARP Trapping

The therapeutic efficacy of PARP inhibitors, including benzamide derivatives, stems from a dual mechanism of action. Initially, these compounds were understood to act as competitive inhibitors of NAD+, the substrate for PARP enzymes, thereby preventing PARylation and hindering the recruitment of repair proteins to SSBs.[2]

However, a more profound and now widely accepted mechanism is that of "PARP trapping."[7] Potent PARP inhibitors not only block the catalytic activity of PARP but also trap the PARP1 enzyme on the DNA at the site of the break.[7] When the replication fork encounters this trapped PARP-DNA complex, it leads to the collapse of the fork and the generation of a DSB.[7]

In cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in HR-deficient cells (e.g., those with BRCA1/2 mutations), the inability to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[4][7][8] This selective killing of cancer cells while sparing normal, HR-proficient cells is the hallmark of synthetic lethality in this context.[6]

Visualizing Synthetic Lethality with PARP Inhibitors

Caption: The mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

The Benzamide Class of PARP Inhibitors: A Focus on 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

The benzamide scaffold has been a cornerstone in the development of PARP inhibitors. The early and well-characterized PARP inhibitor, 3-aminobenzamide, served as a prototype in establishing the role of PARP in DNA repair.[2][9][10] While its potency is modest compared to newer agents, its mechanism of inhibiting PARP by competing with NAD+ laid the groundwork for the development of more potent derivatives.

The compound 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide belongs to this broader class of compounds. While specific, detailed studies on this exact molecule's role in DNA repair are not extensively documented in publicly available literature, its structural features suggest a potential for PARP inhibition. The pyridinyl and benzamide moieties are common features in known PARP inhibitors. Indeed, novel derivatives of 3-(6-aminopyridin-3-yl)benzamide have been synthesized and demonstrated to possess antitumor activities by inducing cell cycle arrest and apoptosis.[11] Further investigation into the precise mechanism of these derivatives, including their potential for PARP inhibition, is a promising area of research.

Experimental Workflows for Characterizing Novel PARP Inhibitors

The evaluation of a potential PARP inhibitor like 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide requires a systematic and multi-faceted experimental approach. The following protocols provide a framework for a self-validating system to characterize its activity from the molecular to the cellular level.

Biochemical PARP Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on PARP enzyme activity.

Methodology:

-

Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD+, biotinylated NAD+, streptavidin-HRP, TMB substrate, 96-well plates.

-

Procedure: a. Coat a 96-well plate with histones. b. In a separate plate, incubate recombinant PARP1 enzyme with activated DNA and varying concentrations of the test compound (e.g., 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide). c. Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+. d. Transfer the reaction mixture to the histone-coated plate to allow the PARylated enzyme to bind. e. Detect the incorporated biotinylated PAR using streptavidin-HRP and a colorimetric TMB substrate. f. Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.

Cellular PARP Inhibition Assay (PAR-Lyase Assay)

Objective: To confirm the inhibition of PARP activity within intact cells.

Methodology:

-

Cell Lines: A panel of cancer cell lines with varying HR proficiency.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat cells with varying concentrations of the test compound for a specified duration. c. Induce DNA damage using a DNA alkylating agent (e.g., MNNG) or hydrogen peroxide to activate PARP. d. Fix and permeabilize the cells. e. Incubate with an anti-PAR primary antibody followed by a fluorescently labeled secondary antibody. f. Quantify the fluorescence intensity using a plate reader or high-content imaging system.

-

Data Analysis: Determine the concentration-dependent reduction in PAR levels as a measure of cellular PARP inhibition.

DNA Damage Assessment: γH2AX Foci Formation

Objective: To quantify the induction of DNA double-strand breaks following treatment with the test compound.

Methodology:

-

Procedure: a. Grow cells on coverslips or in imaging-compatible plates. b. Treat cells with the test compound, alone or in combination with a DNA damaging agent. c. Fix, permeabilize, and block the cells. d. Incubate with a primary antibody against phosphorylated H2AX (γH2AX). e. Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI). f. Acquire images using a fluorescence microscope.

-

Data Analysis: Quantify the number of γH2AX foci per nucleus. An increase in foci indicates the formation of DSBs.[12]

Cell Viability and Clonogenic Survival Assays

Objective: To assess the cytotoxic and cytostatic effects of the compound, particularly in HR-deficient versus HR-proficient cells.

Methodology (Clonogenic Assay):

-

Procedure: a. Plate a low density of cells and allow them to attach. b. Treat with a range of concentrations of the test compound for an extended period (e.g., 10-14 days). c. Fix and stain the resulting colonies (e.g., with crystal violet). d. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. This assay provides a stringent measure of a cell's ability to proliferate and form a colony after treatment.

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for the characterization of a novel PARP inhibitor.

Quantitative Data on Approved PARP Inhibitors

For context and as a benchmark for evaluating novel compounds, the following table summarizes the potency of several FDA-approved PARP inhibitors.

| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Approved Indications (Selected) |

| Olaparib | 1.0 | 1.2 | Ovarian, Breast, Pancreatic, Prostate Cancer[13][14] |

| Rucaparib | 1.4 | 0.2 | Ovarian, Prostate Cancer[14] |

| Niraparib | 3.8 | 2.1 | Ovarian Cancer[14] |

| Talazoparib | 0.6 | 1.2 | Breast Cancer[14] |

IC50 values can vary depending on the specific assay conditions.

Conclusion and Future Perspectives

The targeting of DNA repair pathways, particularly through the inhibition of PARP, represents a significant advancement in precision oncology.[13] The principle of synthetic lethality has been successfully translated from a laboratory concept to a clinically validated strategy for treating cancers with specific DNA repair deficiencies.[7] While the specific compound 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide requires further investigation to fully elucidate its role, its chemical structure places it within a class of molecules with established potential as modulators of DNA repair.

Future research in this field will likely focus on several key areas:

-

Expansion to new tumor types: Identifying new biomarkers of HRD to expand the application of PARP inhibitors beyond BRCA-mutated cancers.[15]

-

Combination therapies: Exploring the synergistic effects of PARP inhibitors with other agents, including immunotherapy and other DNA damage response inhibitors.[16][17]

-

Overcoming resistance: Understanding and developing strategies to circumvent the mechanisms of acquired resistance to PARP inhibitors.

The continued exploration of novel chemical entities like 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide and its derivatives is crucial for expanding the arsenal of targeted therapies aimed at exploiting the vulnerabilities of cancer cells. The rigorous application of the experimental workflows detailed in this guide will be instrumental in identifying and validating the next generation of DNA repair inhibitors.

References

- Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor?

- Li, M., et al. (2019). PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers. PubMed Central.

- O'Connor, M. J. (2015). DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer. PubMed Central.

- Selleck Chemicals. PARP Inhibitors.

- Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. The Academy of Medical Sciences.

- Patsnap Synapse. (2024).

- ResearchGate. (n.d.). Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition.

- Shall, S., & de Murcia, G. (1984). The effect of inhibition of (ADP-ribose)n biosynthesis on DNA repair assayed by the nucleoid technique. PubMed.

- Robertson, J. (2013). The Mechanism of Action of Olaparib. Targeted Oncology.

- Pautier, P., et al. (2021). [Homologous recombination deficiency and PARP inhibitors in therapeutics]. PubMed.

- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.

- Urology Textbook. (n.d.).

- CTOAM. (2025). What is HRD? And how can PARP inhibitors help? | Live Office Hours.

- Liu, Y., et al. (2025).

- Yang, X., et al. (2015). Olaparib induces the DNA damage, cell cycle arrest and cell death of...

- OncLive. (2026). “We Need More Advocacy”: Tackling the Biggest Challenges in Ovarian Cancer Care.

- Turchi, J. J. (2016).

- Bruin, M. A., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PubMed.

- Mateo, J., et al. (2019). Biomarkers of Homologous Recombination Deficiency in the era of PARP inhibitors. Annals of Oncology.

Sources

- 1. DNA repair targeted therapy: The past or future of cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. m.youtube.com [m.youtube.com]

- 4. urology-textbook.com [urology-textbook.com]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 7. PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. selleckchem.com [selleckchem.com]

- 10. The effect of inhibition of (ADP-ribose)n biosynthesis on DNA repair assayed by the nucleoid technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [Homologous recombination deficiency and PARP inhibitors in therapeutics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. annals-research-oncology.com [annals-research-oncology.com]

- 16. Dual inhibition of DNA damage repair sensitizes photodynamic therapy for triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oncologynewscentral.com [oncologynewscentral.com]

3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide physicochemical properties

An In-depth Technical Guide to the Physicochemical Profiling of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Introduction

In the landscape of modern drug discovery, the meticulous characterization of a candidate molecule's physicochemical properties is a non-negotiable cornerstone for success. These intrinsic attributes—solubility, lipophilicity, ionization state, and stability—govern a compound's journey through biological systems, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a comprehensive framework for the physicochemical evaluation of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, a novel small molecule of interest.

While specific experimental data for this compound is not yet widely published, this document serves as a technical whitepaper outlining the critical experimental workflows and theoretical considerations necessary to build a robust data package. By following these protocols, researchers, scientists, and drug development professionals can systematically elucidate the properties that will dictate the "drug-likeness" and ultimate therapeutic potential of this and other novel chemical entities.[3][4]

Compound Identification:

| Property | Value | Source |

| IUPAC Name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | - |

| CAS Number | 1314988-25-4 | [5] |

| Molecular Formula | C₁₄H₁₅N₃O | [5] |

| Molecular Weight | 241.29 g/mol | [5] |

| Chemical Structure | (Structure rendered based on IUPAC name) |

Strategic Workflow for Physicochemical Characterization

A logical, phased approach is essential to efficiently characterize a new chemical entity. The following workflow ensures that foundational data informs subsequent, more complex experiments.

Caption: Overall workflow for the physicochemical characterization of a novel drug candidate.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of oral bioavailability.[] Poor solubility can lead to low absorption, high inter-patient variability, and challenges in formulation development.[7] Both kinetic and equilibrium solubility should be assessed.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method, often considered the gold standard, measures the saturation concentration of a compound in a specific medium under equilibrium conditions.[]

Step-by-Step Methodology:

-

Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.[8]

-

Compound Addition: Add an excess amount of solid 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 37 ± 1 °C.[8] The system should be allowed to reach equilibrium, which may take 24-72 hours. A preliminary time-to-equilibrium assessment is recommended.[8]

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Dilution & Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analysis: Quantify the concentration of the dissolved compound against a standard calibration curve.

-

Replication: Perform a minimum of three replicate determinations for each pH condition to ensure data robustness.[8]

Scientist's Rationale:

-

Why 37 °C? This temperature mimics physiological conditions in the human body.[8]

-

Why a pH Range? The ionization state of the aminopyridine moiety is pH-dependent. Assessing solubility across a pH range is crucial for predicting its dissolution behavior throughout the GI tract.

-

Why use excess solid? This ensures that the solution is truly saturated, which is the definition of equilibrium solubility.

Lipophilicity: LogP and LogD Assessment

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a specific pH.[9][10]

Experimental Protocol: LogD Determination via Shake-Flask Method

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the compound in the aqueous buffer (pH 7.4).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.

-

Equilibration: Seal the vial and shake vigorously for 1-2 hours to facilitate partitioning. Subsequently, centrifuge the vial at a low speed to ensure complete phase separation.

-

Quantification: Carefully sample both the aqueous and organic layers. Analyze the concentration of the compound in each phase using a validated HPLC method.[11]

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[9]

Scientist's Rationale:

-

Why n-Octanol? n-Octanol is the standard surrogate for biological lipid membranes due to its amphiphilic nature.

-

Why pre-saturate solvents? Octanol and water have some mutual solubility. Pre-saturation ensures that the volumes of each phase do not change during the partitioning experiment, which would introduce error into the final concentration measurements.

Ionization Constant (pKa) Determination

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[12][13] It is arguably one of the most important physicochemical parameters, as it dictates solubility, absorption, and receptor binding. 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide has a basic aminopyridine nitrogen, which is expected to be the primary site of protonation.

Caption: Decision tree for selecting an appropriate pKa determination method.

Experimental Protocol: pKa by UV-Vis Spectroscopy

This method is ideal for compounds with a UV chromophore that changes upon ionization and can be used with lower concentrations than potentiometric titration.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers with finely spaced pH values, typically spanning 2 pH units above and below the estimated pKa.

-

Stock Solution: Create a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid pKa shifts.

-

UV-Vis Scans: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.

-

Data Analysis: Identify an analytical wavelength where the absorbance changes significantly with pH. Plot absorbance at this wavelength versus pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa.[12]

Scientist's Rationale:

-

Why does the UV spectrum change? Protonation or deprotonation of a functional group (like the aminopyridine) alters the electronic structure of the molecule, which in turn changes how it absorbs UV light. This change can be precisely measured and correlated to the ionization state.

Chemical Stability Assessment

Early assessment of chemical stability is crucial to identify potential liabilities that could hinder development.[14] Stability should be evaluated under conditions relevant to manufacturing, storage, and administration.

Experimental Protocol: Accelerated Stability in Solution

Step-by-Step Methodology:

-

Solution Preparation: Prepare solutions of the compound (~100 µg/mL) in the same pH buffers used for solubility studies (pH 1.2, 4.5, 6.8, 7.4).

-

Incubation: Aliquot the solutions into sealed vials and store them under accelerated conditions (e.g., 40 °C) and control conditions (e.g., 4 °C). Protect one set of samples from light to assess photostability.

-

Time Points: Pull samples at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

Data Reporting: Report the results as the percentage of the parent compound remaining at each time point. Calculate the degradation rate constant and half-life if significant degradation is observed.

Scientist's Rationale:

-

Why a stability-indicating method? It is not enough to see the parent peak decrease; one must also ensure that degradation products are not co-eluting with it. This method provides confidence that the measured loss of the parent compound is accurate.

Summary and Data Integration

The data gathered from these experiments should be compiled into a comprehensive profile. This profile allows for an integrated understanding of the molecule's potential behavior in a biological system.

Example Data Summary Table (Template):

| Parameter | Method Used | Condition | Result | Implications for Drug Development |

| Equilibrium Solubility | Shake-Flask | pH 1.2, 37°C | [Experimental Value] | Predicts dissolution in the stomach. |

| pH 6.8, 37°C | [Experimental Value] | Predicts dissolution in the small intestine. | ||

| Lipophilicity | Shake-Flask | pH 7.4 | LogD = [Value] | Influences membrane permeability and potential for CNS penetration. |

| Ionization Constant | UV-Vis Spec. | 25°C | pKa = [Value] | Defines charge state in blood and tissues, affecting target binding and clearance. |

| Chemical Stability | HPLC | pH 7.4, 40°C | t₁/₂ = [Value] | Indicates potential shelf-life and formulation requirements. |

This integrated view is critical. For example, a low pKa for the aminopyridine would mean the compound is largely ionized and potentially highly soluble in the acidic environment of the stomach, but its charge may limit passive diffusion across the gut wall. Conversely, a higher pKa might lead to lower solubility in the stomach but better permeability in the intestine. Understanding these trade-offs is fundamental to rational drug design.

References

-

Title: N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem Source: National Institutes of Health URL: [Link]

-

Title: N,N-dimethylbenzamide - 611-74-5, C9H11NO, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]

-

Title: N,N-dimethylbenzamide - ChemBK Source: ChemBK URL: [Link]

-

Title: Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites Source: Semantic Scholar URL: [Link]

-

Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: International Journal of Innovative Research and Scientific Studies URL: [Link]

-

Title: Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Guideline on Stability Testing: Stability testing of existing active substances and related finished products Source: European Medicines Agency URL: [Link]

- Title: Preparing method of N, N-dimethylbenzamide - Google Patents Source: Google Patents URL

-

Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System Source: Agilent Technologies URL: [Link]

-

Title: Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction Source: ResearchGate URL: [Link]

-

Title: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4) Source: World Health Organization (WHO) URL: [Link]

-

Title: Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety Source: Chemical Research in Toxicology URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values Source: PubMed Central, National Institutes of Health URL: [Link]

- Title: Preparing method of N, N-dimethylbenzamide - Google Patents Source: Google Patents URL

-

Title: (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: ResearchGate URL: [Link]

-

Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]

-

Title: Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists Source: LCGC International URL: [Link]

-

Title: Determination of pKa Values by Liquid Chromatography Source: Chromatography Today URL: [Link]

-

Title: (PDF) Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry Source: ResearchGate URL: [Link]

-

Title: Characterization of Physicochemical Properties Source: Pace Analytical URL: [Link]

-

Title: Drug Solubility: Importance and Enhancement Techniques Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

- 1. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pacelabs.com [pacelabs.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. enamine.net [enamine.net]

- 11. agilent.com [agilent.com]

- 12. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 13. researchgate.net [researchgate.net]

- 14. ema.europa.eu [ema.europa.eu]

A Technical Guide to 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Abstract: This technical guide provides a comprehensive overview of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide (CAS: 1314988-25-4), a biaryl compound of interest in medicinal chemistry and drug discovery. This document details the compound's core physicochemical properties, including its molecular weight of 241.29 g/mol .[1] It outlines a plausible, field-proven synthetic pathway via Suzuki cross-coupling, complete with a detailed experimental protocol. Furthermore, this guide presents a self-validating framework for analytical characterization, encompassing methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The guide also discusses the potential applications of this molecule as a research chemical and building block, contextualized by the significance of the aminopyridine motif in modern pharmaceuticals. Finally, essential safety, handling, and storage protocols are addressed to ensure safe and effective use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. This section consolidates the essential identifiers and physicochemical data for 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide.

Nomenclature and Key Identifiers

The systematic identification of a chemical entity is critical for accurate documentation and database retrieval.

| Identifier | Value | Source |

| Chemical Name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | Pharmaffiliates[1] |

| CAS Number | 1314988-25-4 | Pharmaffiliates[1] |

| Molecular Formula | C₁₄H₁₅N₃O | Pharmaffiliates[1] |

Core Physicochemical Data

The molecular weight and formula are foundational for all stoichiometric calculations and analytical interpretations.

| Property | Value | Source |

| Molecular Weight | 241.29 g/mol | Pharmaffiliates[1] |

| Appearance | Not explicitly defined; likely a solid at room temperature. | Inferred |

| Storage Conditions | 2-8°C, Refrigerator | Pharmaffiliates[1] |

Synthesis and Purification

The synthesis of biaryl compounds such as 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide is most effectively approached using modern cross-coupling strategies. The causality behind this choice lies in the high efficiency, functional group tolerance, and well-understood mechanisms of reactions like the Suzuki-Miyaura coupling. This method allows for the precise and high-yield formation of the critical carbon-carbon bond between the pyridine and benzene rings.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The following workflow outlines a robust and reliable pathway for the synthesis of the target compound. The choice of a boronic ester (pinacol boronate) is deliberate; they often exhibit greater stability and are more amenable to purification than their corresponding boronic acids. Palladium-catalyzed coupling is the industry standard for this transformation due to its high catalytic turnover and reliability.

Caption: Proposed Suzuki coupling synthesis pathway.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Each step, from the inert atmosphere to the specific quench, is designed to maximize yield and purity, which is then verified by the analytical methods in Section 3.

-

Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromo-N,N-dimethylbenzamide (1.0 eq), 2-amino-5-(pinacol)boronate pyridine (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water (approx. 0.1 M concentration relative to the limiting reagent).

-

Inerting: Bubble nitrogen gas through the stirred suspension for 15-20 minutes to ensure the removal of dissolved oxygen, which can poison the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at 2-5 mol %.

-

Reaction: Heat the reaction mixture to 85-95°C under a positive pressure of nitrogen. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours). The disappearance of the limiting starting material indicates completion.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

Post-synthesis, a systematic workflow is essential to isolate the pure compound and confirm its identity.

Caption: Post-synthesis purification and analysis workflow.

Protocol: Purification by Flash Column Chromatography

-

Adsorbent: Adsorb the crude product onto a small amount of silica gel.

-

Stationary Phase: Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane or heptane).

-

Mobile Phase: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50-70% ethyl acetate). The polarity is chosen based on the expected polarity of the biaryl amine product.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp for visualization.

-

Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final, purified compound.

Analytical Characterization

Rigorous analytical chemistry is non-negotiable for validating the identity, purity, and structure of a synthesized compound. The following protocols provide a framework for the comprehensive characterization of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide.

Protocol: Purity Assessment by HPLC